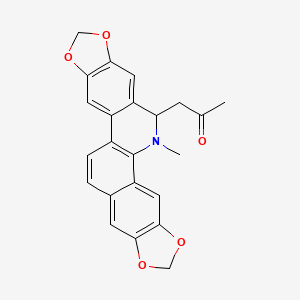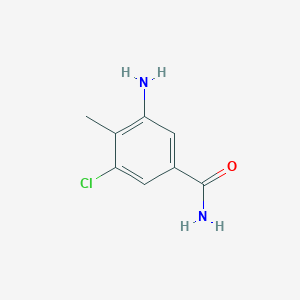
1-(4-Chloro-2-methoxyphenyl)propan-1-one
Descripción general
Descripción
1-(4-Chloro-2-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2. It is a colorless to pale yellow solid with a distinct odor. This compound is known for its solubility in organic solvents such as ethanol, acetone, and ether . It is primarily used in scientific research and industrial applications.
Mecanismo De Acción
Target of Action
The primary targets of 1-(4-Chloro-2-methoxyphenyl)propan-1-one are currently unknown. This compound is a derivative of propanone and contains a chloro and methoxy group attached to a phenyl ring
Mode of Action
Based on its structural similarity to other phenylpropanones, it may undergo electrophilic aromatic substitution . In this reaction, the compound could act as an electrophile, forming a sigma bond with a target molecule and generating a positively charged intermediate. This intermediate could then lose a proton, reforming aromaticity .
Biochemical Pathways
Phenylpropanones are often involved in various biochemical pathways, including those related to cellular signaling, metabolism, and enzymatic reactions .
Pharmacokinetics
The compound’s molecular weight of 198.65 suggests it may have suitable properties for absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to be stored in a dry room at normal temperature , suggesting that it may be stable under these conditions.
Métodos De Preparación
The synthesis of 1-(4-Chloro-2-methoxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with propanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve similar reaction conditions but on a larger scale, with optimized parameters to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Chloro-2-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-methoxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often utilizes this compound.
Industry: It serves as a precursor in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
1-(4-Chloro-2-methoxyphenyl)propan-1-one can be compared with other similar compounds, such as:
3-Chloro-1-(4-methoxyphenyl)propan-1-one: This compound has a similar structure but differs in the position of the chlorine atom on the aromatic ring.
4-Chloro-3-methoxybenzaldehyde: Another related compound, which serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Propiedades
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELVKTMDDXVZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275551 | |
| Record name | 1-(4-Chloro-2-methoxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36871-55-3 | |
| Record name | 1-(4-Chloro-2-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36871-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-methoxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036499.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)

![[(1R,2S,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-2-yl] benzoate](/img/structure/B3036506.png)
![3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036508.png)






